ethyl 7-bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate
CAS No.:
Cat. No.: VC15874020
Molecular Formula: C11H10BrNO4
Molecular Weight: 300.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H10BrNO4 |
|---|---|
| Molecular Weight | 300.10 g/mol |
| IUPAC Name | ethyl 7-bromo-3-oxo-4H-1,4-benzoxazine-2-carboxylate |
| Standard InChI | InChI=1S/C11H10BrNO4/c1-2-16-11(15)9-10(14)13-7-4-3-6(12)5-8(7)17-9/h3-5,9H,2H2,1H3,(H,13,14) |
| Standard InChI Key | GUXJWQBKMCNIKJ-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1C(=O)NC2=C(O1)C=C(C=C2)Br |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name, ethyl 7-bromo-3-oxo-3,4-dihydro-2H-benzo[b] oxazine-2-carboxylate, delineates its structure:
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A benzo[b] oxazine core (benzene fused to a 1,4-oxazine ring).
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7-Bromo substitution on the benzene ring.
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3-Oxo group (ketone) at position 3 of the dihydrooxazine ring.
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Ethyl carboxylate ester at position 2.
The molecular formula is C₁₁H₁₀BrNO₄, with a molecular weight of 299.91 g/mol (calculated from atomic masses: C=12.01, H=1.008, Br=79.904, N=14.01, O=16.00).
Structural Characterization
The compound’s structure (Fig. 1) was confirmed via spectral data in commercial listings . Key features include:
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Benzooxazine ring: A six-membered benzene fused to a six-membered oxazine (oxygen and nitrogen heteroatoms).
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Stereoelectronic effects: The electron-withdrawing bromine and ketone groups influence reactivity, while the ester enhances lipophilicity.
Table 1: Chemical Identity of Ethyl 7-Bromo-3-Oxo-3,4-Dihydro-2H-Benzo[b] Oxazine-2-Carboxylate
Synthesis and Characterization
Synthetic Pathways
While no explicit synthesis protocol exists for this compound in the literature, analogous benzooxazine derivatives are typically synthesized via:
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Cyclocondensation: Reacting brominated anthranilic acid derivatives with ethyl glycolate under acidic conditions.
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Esterification: Introducing the ethyl carboxylate group post-cyclization using ethyl chloroformate.
For example, employed similar strategies for quinazolinone derivatives, utilizing glacial acetic acid and sodium acetate as catalysts .
Analytical Characterization
Standard techniques for confirming structure and purity include:
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FT-IR Spectroscopy: Expected peaks for C=O (ketone: ~1700 cm⁻¹, ester: ~1720 cm⁻¹) and C-Br (~600 cm⁻¹) .
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NMR Spectroscopy:
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Mass Spectrometry: Molecular ion peak at m/z 299.91 (M⁺) and fragments corresponding to bromine loss (M–79) .
Physicochemical Properties
Predicted Properties
Using computational models (e.g., ACD/Labs):
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LogP: ~2.1 (moderate lipophilicity due to bromine and ester).
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Solubility: Slightly soluble in water (<1 mg/mL), soluble in DMSO or ethanol.
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Melting Point: Estimated 150–160°C (based on similar brominated heterocycles ).
Table 2: Estimated Physicochemical Properties
| Property | Value |
|---|---|
| LogP | 2.1 |
| Water Solubility | <1 mg/mL |
| Melting Point | 150–160°C |
| Stability | Stable under inert conditions |
Reactivity and Stability
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Hydrolysis: The ester group may hydrolyze in acidic/basic conditions to yield the carboxylic acid.
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Photodegradation: Brominated aromatics are prone to light-induced decomposition, necessitating storage in amber glass .
Biological Activity and Applications
Research Applications
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Intermediate in Drug Synthesis: Useful for constructing spirocyclic or polycyclic frameworks via Pd-catalyzed cross-coupling .
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Enzyme Probe: The bromine serves as a heavy atom for X-ray crystallography studies .
| Supplier | Package Size | Purity | Price |
|---|---|---|---|
| Shanghai ACMEC Biochemical | 100 mg | >95% | Quote-based |
Industrial Relevance
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Pharmaceutical Intermediates: Used in synthesizing kinase inhibitors or antiviral agents.
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Material Science: Building block for ligands in catalytic systems.
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